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Introduction

Diethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent with numerous applications in
biological and chemical research. In the field of protein purification, DMSO is a valuable tool for
enhancing protein expression, improving the solubility of challenging proteins, facilitating the
refolding of denatured proteins, and acting as a cryoprotectant for purified protein storage. Its
unique properties allow it to interact with proteins in a concentration-dependent manner,
offering a range of functionalities from stabilization at low concentrations to denaturation at
higher concentrations.[1][2] These application notes provide detailed protocols and quantitative
data for the effective use of DMSO in various stages of protein purification.

Application 1: Enhancement of Recombinant
Protein Expression in E. coli

Low concentrations of DMSO in the culture medium can significantly improve the expression
levels of certain recombinant proteins. This is thought to be due to a mild cellular stress
response that can lead to an increase in the machinery required for protein synthesis and
folding.

Quantitative Data: Effect of DMSO on Human Growth
Hormone (hGH) Expression
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The following table summarizes the optimization of human growth hormone (hGH) expression
in E. coli by varying the concentration of DMSO in the culture medium.

DMSO Concentration (% viv) Relative hGH Expression Level
0 (Control) Baseline

0.5 Increased

1.0 Optimal

15 Decreased

2.0 Decreased

(Data adapted from a study on the optimization
of hGH expression, where 1% DMSO was found

to be optimal)[3]

Experimental Protocol: DMSO-Mediated Enhancement of
Protein Expression

This protocol is a general guideline for optimizing recombinant protein expression in E. coli
using DMSO. The optimal DMSO concentration should be determined empirically for each
protein of interest.

Materials:

E. coli strain harboring the expression plasmid for the protein of interest
e Luria-Bertani (LB) medium (or other suitable growth medium)
 Isopropyl B-D-1-thiogalactopyranoside (IPTG) stock solution

o Dimethyl sulfoxide (DMSO), sterile-filtered

 Incubator shaker

e Spectrophotometer
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o Centrifuge and appropriate tubes
Procedure:

 Inoculate a starter culture of the E. coli expression strain in 5-10 mL of LB medium
containing the appropriate antibiotic and grow overnight at 37°C with shaking.

e The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to
an initial ODsoo of 0.05-0.1.

 Incubate the culture at the desired growth temperature (e.g., 37°C) with vigorous shaking
(200-250 rpm).

e Monitor the cell growth by measuring the ODsoo periodically.

» When the ODsoo reaches the optimal induction density (typically 0.6-0.8), add sterile DMSO
to the desired final concentration (e.g., 0.5%, 1%, 1.5%, 2%). A no-DMSO control culture
should be run in parallel.[3]

o Simultaneously, induce protein expression by adding IPTG to the optimal final concentration
(e.g., 0.1 mM).[3]

» Continue to incubate the cultures under the optimized post-induction conditions (e.g., a lower
temperature like 16°C for several hours to overnight to improve protein solubility).[3]

 After the induction period, harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes
at 4°C).

» Discard the supernatant and store the cell pellet at -80°C or proceed directly to cell lysis and
protein purification.

o Analyze the expression levels in all conditions (different DMSO concentrations and the
control) by SDS-PAGE and Western blotting to determine the optimal DMSO concentration
for your protein.

Visualizing the Workflow for Optimizing Protein
Expression with DMSO
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Workflow for optimizing recombinant protein expression using DMSO.
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Application 2: Solubilization and Refolding of
Proteins from Inclusion Bodies

A major challenge in recombinant protein production is the formation of insoluble aggregates
known as inclusion bodies. DMSO can be used as a mild solubilizing agent for some inclusion
bodies and, more commonly, as a component in refolding buffers to facilitate the formation of
correct disulfide bonds.[4][5]

Quantitative Data: Refolding Yields of Various Proteins

While the optimal refolding conditions are highly protein-specific, the following table provides
an example of refolding yields for a set of 88 different proteins expressed as inclusion bodies,
demonstrating the potential for high recovery with an optimized protocol.

Refolding Yield Range Percentage of Proteins in this Range
~100% 27%

90% - 100% 40%

75% - 90% 9%

< 50% 13.6%

(Data adapted from a study on a two-step
denaturing and refolding method for 88 different

proteins)[6]

Experimental Protocol: In-Solution Refolding of a
Cysteine-Rich Protein Using a Redox Buffer

This protocol describes a general method for refolding a denatured protein from inclusion
bodies by dilution into a refolding buffer containing a glutathione redox pair. DMSO can be
added to this buffer, typically at 5-20% (v/v), to act as a mild oxidant and aid in disulfide bond
formation. The optimal concentration should be determined empirically.

1. Isolation and Washing of Inclusion Bodies:
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o Materials: Cell pellet from expression, Lysis Buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM
NaCl, 1 mM EDTA, with lysozyme and DNase 1), Wash Buffer (Lysis Buffer with 1-2% Triton
X-100).

e Procedure:

[e]

Resuspend the cell pellet in ice-cold Lysis Buffer.
o Lyse the cells using sonication or a French press.

o Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the
inclusion bodies.

o Discard the supernatant. Resuspend the pellet in Wash Buffer and sonicate briefly to
disaggregate.

o Repeat the centrifugation and wash step at least twice to remove contaminating proteins
and cell debris.

2. Solubilization of Inclusion Bodies:

o Materials: Washed inclusion body pellet, Solubilization Buffer (e.g., 50 mM Tris-HCI pH 8.0, 6
M Guanidine-HCl or 8 M Urea, 10 mM DTT).

e Procedure:

[e]

Resuspend the washed inclusion bodies in Solubilization Buffer.

o Incubate with gentle stirring at room temperature for 1-2 hours or overnight at 4°C to
ensure complete solubilization.

o Clarify the solution by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove any
remaining insoluble material.

o Determine the protein concentration of the supernatant.

3. Protein Refolding by Dilution:
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» Materials: Solubilized protein, Refolding Buffer (e.g., 50 mM Tris-HCI pH 8.5, 0.5 M L-
arginine, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG), and
optionally 5-20% DMSO).

e Procedure:
o Prepare the refolding buffer and cool it to 4°C.

o Slowly add the solubilized protein to the refolding buffer with gentle, constant stirring. A
rapid dilution of at least 1:100 is common to prevent aggregation. The final protein
concentration in the refolding buffer should be low (typically 0.01-0.1 mg/mL).

o Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
o After incubation, concentrate the refolded protein using ultrafiltration.
o Clarify the concentrated protein by centrifugation or filtration.

o Purify the refolded protein using chromatographic techniques such as size-exclusion
chromatography (SEC) or ion-exchange chromatography (IEX) to separate correctly
folded monomers from aggregates and misfolded species.

o Assess the folding and activity of the purified protein using appropriate biochemical or

biophysical assays.

Visualizing the Protein Refolding Workflow dot
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Workflow for cryopreservation and thawing of purified proteins.
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Signaling Pathway: DMSO and the E. coli Heat
Shock Response

The addition of organic solvents like DMSO to bacterial cultures can induce a stress response,
including the heat shock response, which is primarily regulated by the alternative sigma factor
0% (encoded by the rpoH gene). [7][8][9]This response leads to the upregulation of heat shock
proteins (HSPs), such as the DnaK/DnaJ/GrpE and GroEL/GroES chaperone systems, which
are crucial for proper protein folding and degradation of misfolded proteins. Modulating this
pathway with low concentrations of DMSO may contribute to improved yields of correctly folded
recombinant proteins.

Diagram of the o32-Mediated Heat Shock Response
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The o%-mediated heat shock response pathway in E. coli.
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Conclusion

Diethyl sulfoxide is a powerful and multifaceted reagent in the protein purification toolkit. Its
applications range from enhancing protein expression at the cultivation stage to ensuring the
long-term stability of the final purified product. By understanding the concentration-dependent
effects of DMSO and applying the detailed protocols provided in these notes, researchers can
overcome common challenges in protein purification, such as low expression levels, poor
solubility, and incorrect folding. As with any methodology, empirical optimization for each
specific protein is key to achieving the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1198403#protocols-for-protein-purification-using-
diethyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1198403#protocols-for-protein-purification-using-diethyl-sulfoxide
https://www.benchchem.com/product/b1198403#protocols-for-protein-purification-using-diethyl-sulfoxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198403?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

